(2-Bromo-6-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile
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Overview
Description
(2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is a complex organic compound with a unique structure that includes bromine, ethoxy, naphthyl, thiazolan, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of an ethoxy-substituted phenol, followed by the introduction of the naphthyl and thiazolan groups through condensation reactions. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicine, (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide
- 2-{2-bromo-6-ethoxy-4-[(1-naphthylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
Uniqueness
(2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H18BrN3O3S |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C24H18BrN3O3S/c1-2-30-20-13-15(12-18(25)22(20)31-11-10-26)14-21-23(29)28-24(32-21)27-19-9-5-7-16-6-3-4-8-17(16)19/h3-9,12-14H,2,11H2,1H3,(H,27,28,29)/b21-14+ |
InChI Key |
RUMQHBHWKWMFBW-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#N |
Origin of Product |
United States |
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